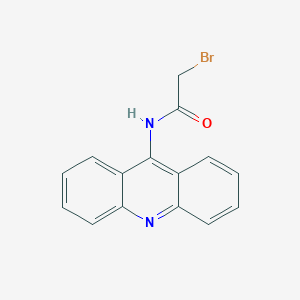

Acetamide, N-9-acridinyl-2-bromo-

Description

The exact mass of the compound Acetamide, N-9-acridinyl-2-bromo- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetamide, N-9-acridinyl-2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-9-acridinyl-2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

126857-76-9 |

|---|---|

Molecular Formula |

C15H11BrN2O |

Molecular Weight |

315.16 g/mol |

IUPAC Name |

N-acridin-9-yl-2-bromoacetamide |

InChI |

InChI=1S/C15H11BrN2O/c16-9-14(19)18-15-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,17,18,19) |

InChI Key |

HRHWEPUNQVXJDL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)CBr |

Synonyms |

9-ABAC N-(9-acridinyl)bromoacetamide |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Protocol for Acetamide, N-9-acridinyl-2-bromo-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Acetamide, N-9-acridinyl-2-bromo-, a compound of interest for various research applications, including its potential use as a fluorescent labeling agent for carboxylic acids in liquid chromatography.[1] This document outlines the probable synthetic route, detailed experimental protocols, and expected characterization data.

Synthetic Pathway Overview

The synthesis of Acetamide, N-9-acridinyl-2-bromo- is predicated on the nucleophilic acyl substitution reaction between 9-aminoacridine and a suitable bromoacetylating agent, such as bromoacetyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group in 9-aminoacridine attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This is followed by the elimination of a hydrogen and a bromine atom to form the final N-acylated product.

The proposed reaction scheme is as follows:

Experimental Protocol

This protocol is a composite methodology derived from established procedures for the synthesis of related N-substituted acetamides and 9-aminoacridine derivatives.[2][3][4]

Materials:

-

9-Aminoacridine

-

Bromoacetyl bromide

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 9-aminoacridine in anhydrous dichloromethane. The flask should be equipped with a magnetic stir bar and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. This base will act as a scavenger for the hydrobromic acid generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Bromoacetyl Bromide: Slowly add a solution of 1.1 equivalents of bromoacetyl bromide in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. The addition should be done dropwise to control the reaction temperature and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Workup:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized Acetamide, N-9-acridinyl-2-bromo-.

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.17 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | To be determined experimentally |

| Yield | Expected to be in the range of 60-80% |

| ¹H NMR | Peaks corresponding to acridine and bromoacetamide protons |

| ¹³C NMR | Peaks corresponding to acridine and bromoacetamide carbons |

| Mass Spectrometry | [M+H]⁺ peak at m/z 316.0 (for ⁷⁹Br) and 318.0 (for ⁸¹Br) |

| FT-IR (cm⁻¹) | Peaks for N-H stretching, C=O stretching, and aromatic C-H stretching |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

This technical guide provides a robust framework for the successful synthesis and characterization of Acetamide, N-9-acridinyl-2-bromo-. Researchers are advised to adhere to standard laboratory safety practices when handling the reagents and performing the experiment.

References

- 1. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

N-(9-Acridinyl)-2-bromoacetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Acridinyl)-2-bromoacetamide is a heterocyclic compound featuring an acridine core linked to a bromoacetamide group. While specific research on this particular molecule is limited in publicly available literature, its structural motifs—the acridine scaffold and the reactive bromoacetamide sidechain—suggest its potential significance in two primary areas: as a fluorescent labeling agent and as a biologically active molecule. This technical guide aims to consolidate the available information on N-(9-acridinyl)-2-bromoacetamide and provide context based on related compounds, offering a framework for future research and development.

Chemical and Physical Properties

| Property | Data | Reference(s) |

| Molecular Formula | C₁₅H₁₁BrN₂O | [1] |

| Molecular Weight | 315.17 g/mol | [1] |

| CAS Number | 126857-76-9 | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| Melting Point | Not available in searched literature | |

| Storage | Store at 2-8°C | [1] |

Synthesis

A specific, detailed synthesis protocol for N-(9-acridinyl)-2-bromoacetamide is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A likely approach would involve the acylation of 9-aminoacridine with bromoacetyl bromide or a related activated form of bromoacetic acid.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of N-(9-acridinyl)-2-bromoacetamide.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for N-(9-acridinyl)-2-bromoacetamide are not available in the searched literature. Characterization of the molecule would be essential following its synthesis.

Applications in Fluorescence Labeling

The most well-documented application of N-(9-acridinyl)-2-bromoacetamide is as a fluorescent labeling reagent for carboxylic acids, enabling their sensitive detection in high-performance liquid chromatography (HPLC).[2] The acridine moiety provides the necessary fluorophore, while the bromoacetamide group serves as a reactive handle for derivatization.

Experimental Protocol: Phase-Transfer-Catalyzed Fluorescence Labeling of Carboxylic Acids

The following is a generalized protocol based on the principles of phase-transfer-catalyzed esterification for fluorescent labeling.[2]

Materials:

-

Carboxylic acid sample

-

N-(9-acridinyl)-2-bromoacetamide solution

-

Organic solvent (e.g., dichloromethane)

-

Aqueous buffer (e.g., sodium bicarbonate solution)

-

Phase-transfer catalyst (e.g., a tetraalkylammonium salt)

Procedure:

-

Dissolve the carboxylic acid sample in the aqueous buffer.

-

Dissolve N-(9-acridinyl)-2-bromoacetamide and the phase-transfer catalyst in the organic solvent.

-

Combine the aqueous and organic solutions in a reaction vessel.

-

Stir the two-phase mixture vigorously at a controlled temperature for a specified time to facilitate the reaction at the interface.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer to remove unreacted reagents and byproducts.

-

Dry the organic layer (e.g., over anhydrous sodium sulfate).

-

The resulting solution containing the fluorescently labeled carboxylic acid ester can be analyzed by reversed-phase HPLC with fluorescence detection.[2]

Workflow for Carboxylic Acid Labeling and Detection

Caption: Workflow for labeling carboxylic acids with N-(9-acridinyl)-2-bromoacetamide.

Potential Biological Activity

While no biological studies have been published specifically for N-(9-acridinyl)-2-bromoacetamide, the acridine scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including antibacterial, antimalarial, and anticancer properties. Many acridine derivatives exert their effects by intercalating into DNA, leading to the inhibition of DNA replication and transcription, and by inhibiting topoisomerase enzymes.

Given the structural similarities to other biologically active acridine derivatives, it is plausible that N-(9-acridinyl)-2-bromoacetamide could exhibit cytotoxic or enzyme-inhibitory effects. The bromoacetamide moiety is a reactive electrophile capable of covalent modification of nucleophilic residues (such as cysteine or histidine) in proteins. This suggests that N-(9-acridinyl)-2-bromoacetamide could act as an irreversible inhibitor of specific enzymes.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the known mechanisms of other acridine compounds, N-(9-acridinyl)-2-bromoacetamide could potentially interfere with DNA-related processes and cell cycle regulation, leading to apoptosis.

Caption: Hypothetical mechanism of action leading to apoptosis.

Conclusion and Future Directions

N-(9-Acridinyl)-2-bromoacetamide is a compound with established utility as a fluorescent labeling agent and unexplored potential as a biologically active molecule. Future research should focus on:

-

Developing and optimizing a robust synthesis protocol.

-

Comprehensive chemical characterization, including spectroscopic analysis and determination of physical properties.

-

Investigating its biological activities, including cytotoxicity against various cell lines and potential enzyme inhibitory properties.

-

Elucidating the mechanism of action if biological activity is observed.

A thorough investigation of these areas will provide a more complete understanding of the chemical and biological properties of N-(9-acridinyl)-2-bromoacetamide and could pave the way for its application in drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Overview of Acetamide, N-9-acridinyl-2-bromo-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, N-9-acridinyl-2-bromo- is a specialized organic compound that integrates the fluorescent properties of the acridine core with the reactive potential of a bromoacetamide functional group. Acridine derivatives are of significant interest in medicinal chemistry and drug development due to their ability to intercalate with DNA and their inherent fluorescence, making them useful as biological probes and potential therapeutic agents. The bromoacetamide moiety is a well-known alkylating agent, capable of forming covalent bonds with nucleophilic residues in biomolecules, which can be exploited for targeted drug delivery and the development of irreversible inhibitors.

This technical guide summarizes the available spectroscopic data for the precursors of Acetamide, N-9-acridinyl-2-bromo- and provides a plausible synthetic methodology.

Spectroscopic Data of Precursors

The spectroscopic data for the likely precursors, 9-aminoacridine and 2-bromoacetamide, are presented below. These data are essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.

Table 1: Spectroscopic Data for 9-Aminoacridine

| Spectroscopic Technique | Data Highlights | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 194 | [1] |

| ¹H NMR | Aromatic protons typically appear in the range of 7.3-8.5 ppm. | [2] |

| IR Spectroscopy (cm⁻¹) | N-H stretching, C=N and C=C stretching of the acridine core. | [3] |

| UV-Vis Spectroscopy | Maximum absorbance at 381 nm, 400 nm, and 422 nm in the absence of DNA.[4] | [4][5] |

Table 2: Spectroscopic Data for 2-Bromoacetamide

| Spectroscopic Technique | Data Highlights | Reference |

| Mass Spectrometry (MS) | Molecular Weight: 137.963 g/mol . | [6] |

| ¹H NMR | A singlet for the CH₂ protons is expected. | [7] |

| IR Spectroscopy (cm⁻¹) | C=O (amide) stretching, N-H stretching, and C-Br stretching bands are characteristic. | [6] |

Proposed Synthetic Protocol

The synthesis of Acetamide, N-9-acridinyl-2-bromo- can be logically achieved through the acylation of 9-aminoacridine with bromoacetyl bromide or a related activated bromoacetic acid derivative. The following is a generalized experimental protocol based on standard organic synthesis methodologies for similar compounds.

3.1. Materials and Methods

-

Materials: 9-aminoacridine, bromoacetyl bromide, an appropriate aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Instrumentation: Standard laboratory glassware, magnetic stirrer, equipment for inert atmosphere reactions (optional), and purification apparatus (e.g., column chromatography or recrystallization setup).

3.2. Reaction Procedure

-

Dissolve 9-aminoacridine in the chosen aprotic solvent in a reaction flask.

-

Add a stoichiometric equivalent of the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add a solution of bromoacetyl bromide in the same solvent to the reaction mixture with continuous stirring.

-

Allow the reaction to proceed at 0°C for a specified time, then let it warm to room temperature and stir until completion (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the final product, Acetamide, N-9-acridinyl-2-bromo-.

3.3. Characterization

The structure of the synthesized compound should be confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

Visualizations

Diagram 1: Synthetic Workflow for Acetamide, N-9-acridinyl-2-bromo-

References

- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-AMINOACRIDINE(90-45-9) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromoacetamide [webbook.nist.gov]

- 7. 2-BROMOACETAMIDE(683-57-8) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Core Mechanism of Action of N-9-acridinyl-2-bromo-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-9-acridinyl-2-bromo-acetamide is a synthetic compound designed to possess potent anti-cancer properties through a dual mechanism of action. This technical guide elucidates the core mechanism, which is predicated on the synergistic functions of its two primary moieties: the acridine core and the 2-bromo-acetamide side chain. The planar acridine structure is a well-established DNA intercalator, facilitating the compound's localization within the DNA double helix. The 2-bromo-acetamide group, a reactive electrophile, is proposed to function as an alkylating agent, forming covalent adducts with nucleophilic sites on DNA or associated proteins. This combined action of DNA intercalation and subsequent alkylation is hypothesized to induce significant DNA damage, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the proposed mechanism, supported by data from analogous compounds, and details the experimental protocols required to validate these hypotheses.

Proposed Dual Mechanism of Action

The therapeutic potential of N-9-acridinyl-2-bromo-acetamide is rooted in a two-step mechanism that leverages both non-covalent and covalent interactions with cellular macromolecules.

-

DNA Intercalation: The tricyclic planar structure of the acridine moiety allows it to insert between the base pairs of the DNA double helix.[1] This non-covalent interaction is stabilized by π-π stacking interactions and can cause conformational changes in the DNA structure, potentially interfering with the processes of DNA replication and transcription.[2]

-

Covalent Alkylation: Following intercalation, the 2-bromo-acetamide side chain, acting as an electrophilic "warhead," is positioned to react with nucleophilic residues on DNA bases or nearby proteins, such as topoisomerases. This results in the formation of a stable covalent bond, leading to alkylation of the biological target. DNA alkylating agents are known to cause cytotoxic effects by damaging DNA, which can prevent cell division and replication.[3][4]

This dual-action mechanism suggests that N-9-acridinyl-2-bromo-acetamide acts as a DNA-targeted alkylating agent, which could enhance its specificity and potency compared to non-targeted alkylating agents.

Quantitative Data on Analogous Acridine Derivatives

Table 1: Cytotoxicity of Acridine Derivatives against Cancer Cell Lines

| Compound/Analog | Cell Line | IC50 (µM) | Citation |

| 5-methylacridine-4-carboxamide | HBT38 | ~5 | [5] |

| Acridine-thiosemicarbazone Deriv. (DL-08) | B16-F10 | 14.79 | [6] |

| 3,9-disubstituted acridines (17f) | NCI-60 Panel (average) | 1-5 | [7] |

| Acridine/Sulfonamide Hybrid (8b) | MCF-7 | 8.83 | [3] |

Table 2: DNA Binding and Topoisomerase Inhibition of Acridine Analogs

| Compound/Analog | Assay | Parameter | Value | Citation |

| Acridine-thiosemicarbazone Deriv. (CL-07) | DNA Interaction | Kb (M⁻¹) | 4.75 x 10⁴ | [6] |

| 3,9-disubstituted acridines | DNA Binding | Binding Constant (M⁻¹) | 2.81–9.03 × 10⁴ | [7] |

| Acridine-thiosemicarbazone Deriv. (DL-08) | Topoisomerase IIα Inhibition | % Inhibition (at 100 µM) | 79% | [6] |

| Acridine/Sulfonamide Hybrid (7c) | Topoisomerase II Inhibition | IC50 (µM) | 7.33 | [3] |

Experimental Protocols

To investigate the proposed dual mechanism of action of N-9-acridinyl-2-bromo-acetamide, a series of in vitro experiments can be conducted.

DNA Intercalation Assay (Fluorescent Intercalator Displacement)

This assay determines the ability of a compound to bind to DNA by measuring the displacement of a fluorescent dye that intercalates into DNA, such as ethidium bromide (EtBr).[8][9]

-

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr)

-

N-9-acridinyl-2-bromo-acetamide

-

Tris-HCl buffer

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and incubate until a stable fluorescence signal is achieved.

-

Record the initial fluorescence intensity.

-

Add increasing concentrations of N-9-acridinyl-2-bromo-acetamide to the ctDNA-EtBr complex.

-

After each addition, incubate for a short period to allow for equilibrium to be reached and measure the fluorescence intensity.

-

A decrease in fluorescence indicates the displacement of EtBr by the test compound, confirming DNA binding.

-

The binding constant (Kb) can be calculated from the fluorescence quenching data.

-

DNA Alkylation Assay

This assay can be used to determine if the compound covalently modifies DNA. A versatile cell-based assay can be adapted for this purpose.[10][11]

-

Materials:

-

Cultured cancer cells

-

N-9-acridinyl-2-bromo-acetamide

-

DNA extraction kit

-

Alkaline agarose gel electrophoresis system

-

DNA damage-specific enzymes (e.g., AAG, APE1 for methyl adducts, though specific enzymes for bromo-acetamide adducts may need to be considered or a more general DNA damage assay used).

-

-

Procedure:

-

Treat cultured cells with varying concentrations of N-9-acridinyl-2-bromo-acetamide.

-

Isolate genomic DNA from the treated and untreated cells.

-

For specific adduct detection, treat the DNA with enzymes that recognize and cleave at the site of alkylation, creating single-strand breaks (SSBs).

-

Separate the DNA fragments by alkaline agarose gel electrophoresis.

-

Stain the gel, image, and quantify the amount of DNA damage (SSBs) as a measure of alkylation.

-

Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication and a known target of many acridine derivatives.[3][6]

-

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pUC19)

-

N-9-acridinyl-2-bromo-acetamide

-

Assay buffer containing ATP

-

Agarose gel electrophoresis system

-

-

Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase IIα in the presence and absence of N-9-acridinyl-2-bromo-acetamide at 37°C. A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control.

-

The reaction is stopped by the addition of a stop buffer/loading dye.

-

The DNA isoforms (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.

-

Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA compared to the untreated control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compound on cell cycle progression.[12][13][14]

-

Materials:

-

Cancer cell line of interest

-

N-9-acridinyl-2-bromo-acetamide

-

Propidium Iodide (PI) or other DNA staining dye

-

RNase A

-

Flow cytometer

-

-

Procedure:

-

Culture cancer cells and treat them with different concentrations of N-9-acridinyl-2-bromo-acetamide for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with a DNA-binding dye like Propidium Iodide.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms can be used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound.

-

Visualizations

Proposed Signaling Pathway

Caption: Proposed signaling cascade initiated by N-9-acridinyl-2-bromo-acetamide.

Experimental Workflow for Mechanism of Action Studies

Caption: A typical workflow for characterizing the mechanism of action.

Logical Relationship of the Dual-Action Mechanism

Caption: The synergistic interplay of the two functional moieties.

References

- 1. Synthesis of Acridine-based DNA Bis-intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jppres.com [jppres.com]

- 3. mdpi.com [mdpi.com]

- 4. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. doaj.org [doaj.org]

- 12. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. miltenyibiotec.com [miltenyibiotec.com]

An In-depth Technical Guide to the Fluorescent Properties of Acetamide, N-9-acridinyl-2-bromo-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, N-9-acridinyl-2-bromo-, also known as N-(9-acridinyl)-bromoacetamide, is a fluorescent labeling reagent of significant interest in biochemical and analytical research. Its core structure, featuring an acridine moiety, imparts desirable photophysical properties that make it a valuable tool for the sensitive detection and quantification of various molecules, particularly carboxylic acids. This technical guide provides a comprehensive overview of the fluorescent properties, experimental protocols, and potential applications of this compound.

Core Fluorescent Properties

N-(9-acridinyl)-bromoacetamide is recognized for its strong fluorescence emission, particularly in acidic environments. A standout feature of this fluorophore is its exceptionally large Stokes' shift, which is reported to be greater than 120 nm.[1] This substantial separation between the excitation and emission maxima is highly advantageous as it minimizes spectral overlap and reduces background interference, leading to improved signal-to-noise ratios in fluorescence measurements.

While specific quantitative data for the excitation and emission maxima, quantum yield, and fluorescence lifetime of the free compound are not extensively detailed in the available literature, its application as a labeling agent for carboxylic acids has been demonstrated to yield derivatives with high fluorescence intensity.[1] The fluorescence characteristics of the resulting acridinyl esters are influenced by the local microenvironment, a common trait for acridine-based fluorophores.

For illustrative purposes, the fluorescent properties of a related acridine derivative, Acridine Orange, are presented below. When bound to double-stranded DNA, Acridine Orange exhibits an excitation maximum at approximately 490 nm and an emission maximum at 520 nm. It is important to note that these values are for a different acridine compound and should be considered as a general reference for the spectral region in which acridine derivatives typically operate.

Table 1: Summary of Known Fluorescent Properties of Acetamide, N-9-acridinyl-2-bromo- Derivatives

| Property | Value/Characteristic | Reference |

| Stokes' Shift | > 120 nm | [1] |

| Fluorescence Intensity | High in acidic solution | [1] |

| Detection Limit (as label) | As low as 10 fmol | [1] |

Experimental Protocols

Synthesis of Acetamide, N-9-acridinyl-2-bromo-

Fluorescence Labeling of Carboxylic Acids

N-(9-acridinyl)-bromoacetamide is utilized as a pre-column derivatization reagent for the analysis of carboxylic acids, such as fatty acids, by high-performance liquid chromatography (HPLC). The general workflow for this application is as follows:

Caption: Experimental workflow for fluorescent labeling of carboxylic acids.

Protocol Details:

-

Reaction Setup: The esterification reaction is typically carried out in a two-phase system (aqueous/organic) using a phase-transfer catalyst.[1]

-

Derivatization: The carboxylic acid sample is mixed with N-(9-acridinyl)-bromoacetamide. The reaction results in the formation of a highly fluorescent acridinyl ester derivative.

-

Chromatographic Separation: The resulting derivatives are separated using reversed-phase HPLC. A common mobile phase consists of aqueous acetonitrile containing a small percentage of phosphoric acid to maintain an acidic environment, which enhances the fluorescence.[1]

-

Fluorescence Detection: The separated derivatives are detected by a fluorescence detector, allowing for sensitive quantification.

Application in Monitoring Signaling Pathways

While direct evidence of Acetamide, N-9-acridinyl-2-bromo- being used to monitor a specific signaling pathway is not prominent in the literature, acridine-based fluorescent probes are widely employed to study various aspects of cellular signaling. A key application is in the development of fluorescent probes to monitor the activity of enzymes central to signaling cascades, such as protein kinases.

Protein kinases play a crucial role in cell signaling by catalyzing the phosphorylation of substrate proteins. The activity of these enzymes is often dysregulated in diseases like cancer, making them important therapeutic targets. Fluorescent probes can be designed to report on kinase activity.

The following diagram illustrates a generalized mechanism by which an acridine-based fluorescent probe could be used to monitor kinase activity. In this hypothetical scenario, a peptide substrate for a specific kinase is labeled with an acridine derivative.

Caption: Generalized signaling pathway for monitoring kinase activity.

In this model, the binding of the acridine-labeled peptide to the kinase and its subsequent phosphorylation can lead to a change in the fluorescence properties of the acridine moiety. This change could be a shift in the emission wavelength, an increase or decrease in fluorescence intensity, or a change in fluorescence polarization. By monitoring this change, the activity of the kinase can be quantified in real-time. This principle can be adapted to develop high-throughput screening assays for identifying kinase inhibitors, which are of great interest in drug development.

Conclusion

Acetamide, N-9-acridinyl-2-bromo- is a potent fluorescent labeling reagent with a significant Stokes' shift, making it a valuable tool for the sensitive detection of carboxylic acids. While detailed photophysical data on the free compound are scarce, its utility in forming highly fluorescent derivatives is well-established. The broader family of acridine-based fluorophores demonstrates significant potential for the development of probes to investigate cellular signaling pathways, particularly for monitoring enzymatic activity. Further research into the specific photophysical properties of N-(9-acridinyl)-bromoacetamide and its derivatives will undoubtedly expand its applications in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Discovery and History of Acridine-Based Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural core of a diverse class of molecules that have played a pivotal role in the advancement of medicinal chemistry and molecular biology. First isolated from coal tar in the late 19th century, acridine and its derivatives have journeyed from being simple dyes to indispensable tools in the study of DNA and, ultimately, to clinically significant therapeutic agents. Their planar tricyclic structure is the key to their primary mechanism of action: intercalation between the base pairs of DNA. This interaction disrupts DNA replication and transcription, leading to a wide range of biological effects, including antibacterial, antimalarial, and anticancer activities. This technical guide provides a comprehensive overview of the discovery, history, and key research milestones of acridine-based compounds, supplemented with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Discovery and Early History

The story of acridine begins in 1870 when Carl Gräbe and Heinrich Caro, German chemists at BASF, first isolated the compound from the anthracene fraction of coal tar.[1][2] They named it "acridine" due to the acrid odor and irritating effect of the substance on the skin and mucous membranes.[3] Initially, the primary interest in acridines was for their properties as dyes. By the late 19th and early 20th centuries, various acridine derivatives were being synthesized and used in the textile industry.[2][4]

A significant turning point came in 1912 when Paul Ehrlich and his colleague Benda investigated the antimicrobial properties of acridine derivatives, leading to the development of acriflavine.[5][6] This was followed by the identification of proflavine by Carl Browning in 1913.[5] These compounds proved to be effective topical antiseptics and were extensively used during World War I to treat wounds.[5] The work of Ehrlich was foundational in establishing the concept of synthetic chemotherapy.

The antimalarial properties of acridines were discovered out of necessity during World War II. With the Japanese occupation of Java cutting off the supply of quinine, there was an urgent need for synthetic alternatives.[5][7] This led to the widespread use of quinacrine (also known as Mepacrine or Atebrin), a 9-aminoacridine derivative, as an antimalarial drug.[5][8][9]

The Rise of Acridines in Cancer Research

The ability of acridines to interact with DNA also made them attractive candidates for anticancer drug development. The planar nature of the acridine ring allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[10][11] This distortion of the DNA structure interferes with the functioning of enzymes involved in DNA replication and repair, such as DNA and RNA polymerases and, crucially, topoisomerases.[5][12]

The 1970s saw the development of the first clinically successful synthetic DNA intercalating agent, amsacrine (m-AMSA). Amsacrine, a 9-anilinoacridine derivative, not only intercalates into DNA but also acts as a topoisomerase II poison, stabilizing the transient complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.[1][5][13] Another significant acridine-based anticancer agent that has undergone clinical trials is N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) .[4][14]

Quantitative Biological Activity of Acridine-Based Compounds

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected acridine derivatives against various cancer cell lines, as well as their antimicrobial and antimalarial activities.

Table 1: Anticancer Activity of Acridine Derivatives (IC50 in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Amsacrine (m-AMSA) | HCT-116 (Colon Carcinoma) | 10.35 ± 1.66 | [15] |

| AMTAC-19 (Spiro-acridine derivative) | HCT-116 (Colon Carcinoma) | 10.35 ± 1.66 | [15] |

| Compound 4e (Acridine derivative) | HeLa (Cervical Cancer) | 14.75 | [15] |

| Compound 4e (Acridine derivative) | A549 (Lung Cancer) | 17.75 | [15] |

| Acridone (12) | WRL-68 (Liver) | 86 | [16] |

| Acrifoline (25) | DYRK1A (Kinase) | 0.075 | [16] |

| Acrifoline (25) | CLK1 (Kinase) | 0.17 | [16] |

| Chlorospermine B (23) | DYRK1A (Kinase) | 5.7 | [16] |

| Atalaphyllidine (24) | DYRK1A (Kinase) | 2.2 | [16] |

| Derivative 120a | T47D (Breast Cancer) | 5.4 | [16] |

| Derivative 120g | NCl H-522 (Lung Cancer) | 4.2 | [16] |

| Derivative 121a | HepG-2 (Liver Cancer) | 4.5 | [16] |

| Derivative 123b | HCT-15 (Colon Cancer) | 2.4 | [16] |

| Compound 8c (Acridinone-1,2,3 triazole derivative) | MCF7 (Breast Cancer) | 11.0 ± 4.8 | [17] |

| Compound 8c (Acridine hydroxamic acid) | U937 (Leukemia) | 0.90 | [17] |

| Chimera 7b (9-anilinoacridine hybrid) | Multiple cancer cell lines | low micromolar | [17] |

| Compound 2b (dihydrobenzo[c]acridine) | - | - | [17] |

| Compound 8b (Sulfonamide acridine) | HepG2 (Liver Cancer) | 14.51 | [18] |

| Compound 8b (Sulfonamide acridine) | HCT-116 (Colon Cancer) | 9.39 | [18] |

| Compound 8b (Sulfonamide acridine) | MCF-7 (Breast Cancer) | 8.83 | [18] |

| Compound 7c (Sulfonamide acridine) | Topoisomerase-II | 7.33 | [18] |

| Bis(5-methylDACA) | Lewis Lung Carcinoma | 0.002 | [19] |

| Bis(5-methylDACA) | Jurkat Leukemia (wild-type) | 0.011 | [19] |

| DL-08 (Acridine–thiosemicarbazone) | B16-F10 (Melanoma) | 14.79 | [20] |

Table 2: Antimicrobial and Antimalarial Activity of Acridine Derivatives

| Compound/Derivative | Organism | Activity/IC50 | Reference(s) |

| Proflavine | Gram-positive bacteria | Bacteriostatic | [21] |

| Acriflavine | Gram-positive bacteria | Bacteriostatic | [6] |

| Quinacrine | Plasmodium falciparum | Antimalarial | [8] |

| 9-oxoacridines | Various bacteria | Antibacterial | [8] |

Experimental Protocols

Chemical Synthesis

The Bernthsen synthesis is a classic method for preparing 9-substituted acridines by condensing a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[10][22]

Materials:

-

Diphenylamine

-

Carboxylic acid (e.g., benzoic acid for 9-phenylacridine)

-

Anhydrous zinc chloride

-

High-boiling point solvent (optional)

Procedure:

-

A mixture of diphenylamine, the desired carboxylic acid, and a molar excess of anhydrous zinc chloride is prepared.[7]

-

The mixture is heated to a high temperature, typically between 200-270 °C, for an extended period, often up to 24 hours.[22] The reaction can be carried out neat or in a high-boiling point solvent.

-

After cooling, the reaction mixture is treated with a dilute acid to dissolve the zinc chloride and basic byproducts.

-

The crude acridine product is then isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol).

Note: The use of polyphosphoric acid as a catalyst can allow for lower reaction temperatures, but may result in lower yields.[23]

The Ullmann condensation is a versatile method for forming carbon-nitrogen bonds and can be adapted to synthesize the acridone scaffold. This typically involves the reaction of an o-chlorobenzoic acid with an aniline derivative, followed by cyclization.[7][17]

Materials:

-

o-Chlorobenzoic acid

-

Aniline or a substituted aniline

-

Potassium carbonate

-

Copper powder or a copper salt (catalyst)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone, nitrobenzene)

-

Phosphorus oxychloride (for cyclization)

Procedure:

-

o-Chlorobenzoic acid and the aniline derivative are heated in a high-boiling polar solvent in the presence of potassium carbonate and a catalytic amount of copper.[17] This forms an N-phenylanthranilic acid intermediate.

-

The intermediate is isolated and then cyclized to form the acridone ring. This is often achieved by heating with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.[12][24]

-

The resulting acridone is then purified, typically by recrystallization.

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.[1][10]

Materials:

-

Adherent cells in a 96-well plate

-

Drug/compound of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight to allow for cell attachment.[1]

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[22]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate for 10 minutes at a low speed to ensure complete dissolution.[1]

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[9][25]

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19)

-

Human topoisomerase IIα

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

Test compound

-

5x Loading dye

-

Agarose gel (1%) containing ethidium bromide (0.5 µg/mL)

-

TAE or TBE buffer

Procedure:

-

Set up reaction tubes containing the 10x topoisomerase II reaction buffer, ATP, and supercoiled plasmid DNA.[26]

-

Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no inhibitor).

-

Initiate the reaction by adding purified topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for 30 minutes.[25]

-

Stop the reaction by adding the 5x loading dye containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.[27]

-

Perform electrophoresis to separate the different DNA topoisomers. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band and a decrease in the amount of relaxed DNA compared to the negative control.[27]

Mechanisms of Action: Signaling Pathways and Workflows

DNA Intercalation by Acridines

The primary mechanism of action for many acridine derivatives is their ability to intercalate into the DNA double helix. This process involves the insertion of the planar acridine ring system between adjacent base pairs.

Caption: DNA intercalation by acridine derivatives.

Topoisomerase II Poisoning by Amsacrine

Amsacrine exemplifies a more complex mechanism where, in addition to DNA intercalation, it specifically targets and "poisons" the enzyme topoisomerase II.

Caption: Mechanism of topoisomerase II poisoning by amsacrine.

The Legacy and Future of Acridine Research

The contributions of researchers like Adrien Albert were crucial in elucidating the structure-activity relationships of acridines. Albert's work in the mid-20th century established the importance of factors such as the degree of ionization and the planarity of the molecule for antibacterial activity.[19][20][23][25] His systematic studies laid the groundwork for the rational design of new acridine-based drugs.

Today, research into acridine derivatives continues to be an active field. Scientists are exploring new analogues with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The development of hybrid molecules that combine the acridine scaffold with other pharmacophores is a promising strategy. Furthermore, the unique photophysical properties of some acridines, such as acridine orange, have made them valuable fluorescent probes for studying nucleic acids and cellular processes.[28]

Conclusion

From their humble beginnings as coal tar isolates and textile dyes, acridine-based compounds have evolved into a cornerstone of medicinal chemistry and molecular biology. Their rich history is a testament to the power of chemical synthesis and the importance of understanding structure-activity relationships in drug discovery. The journey of acridines from the laboratory to the clinic has provided us with vital antibacterial, antimalarial, and anticancer therapies. As research continues to uncover new derivatives and novel mechanisms of action, the versatile acridine scaffold is poised to remain a significant source of inspiration for the development of future therapeutic agents and research tools.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Phase I study of the cytotoxic agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapy of refractory or recurrent childhood acute myeloid leukemia using amsacrine and etoposide with or without azacitidine: a Pediatric Oncology Group randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis of 3-Aminoacridine From Proflavine [research.amanote.com]

- 7. tandfonline.com [tandfonline.com]

- 8. QSAR of acridines, III. Structure-activity relationship for antitumour imidazoacridinones and intercorrelations between in vivo and in vitro tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-dose cytarabine consolidation with or without additional amsacrine and mitoxantrone in acute myeloid leukemia: results of the prospective randomized AML2003 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new regimen of amsacrine with high-dose cytarabine is safe and effective therapy for acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 16. Synthesis, Characterization and Cytotoxicity Studies of Palladium(II)-Proflavine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Adrien Albert Lecture Series | Renaissance School of Medicine at Stony Brook University [renaissance.stonybrookmedicine.edu]

- 21. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Frontiers | Proflavine (PFH+): as a photosensitizer (PS) biocatalyst for the visible-light-induced synthesis of pyrano [2,3-d] pyrimidine scaffolds [frontiersin.org]

- 24. scribd.com [scribd.com]

- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 26. topogen.com [topogen.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Molecular weight and formula of Acetamide, N-9-acridinyl-2-bromo-

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Acetamide, N-9-acridinyl-2-bromo-, with the IUPAC name N-(acridin-9-yl)-2-bromoacetamide, is a fluorescent labeling reagent of significant interest in analytical chemistry.[1] This compound is particularly valuable for the derivatization of carboxylic acids, enabling their sensitive detection in complex biological and chemical matrices through techniques like high-performance liquid chromatography (HPLC). Its utility stems from the formation of highly fluorescent ester derivatives with carboxyl-containing analytes. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its primary application, and a discussion of its known biological context.

Chemical and Physical Properties

The fundamental properties of Acetamide, N-9-acridinyl-2-bromo- are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C15H11BrN2O | [1] |

| Molecular Weight | 315.17 g/mol | [1] |

| IUPAC Name | N-(acridin-9-yl)-2-bromoacetamide | [1] |

| Synonyms | N-9-Acridinyl-2-bromoacetamide, N-(9-Acridinyl)bromoacetamide | [1] |

| CAS Number | 126857-76-9 | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | 2-8°C | [1] |

Primary Application: Fluorescent Labeling of Carboxylic Acids

The principal application of Acetamide, N-9-acridinyl-2-bromo- is as a pre-column derivatization reagent for the analysis of carboxylic acids by liquid chromatography.[2] The compound reacts with carboxylic acids via a phase-transfer-catalyzed esterification to yield highly fluorescent esters.[2] These derivatives exhibit a large Stokes' shift (greater than 120 nm), which minimizes background interference and enhances detection sensitivity.[2] This method allows for the detection of carboxylic acids at levels as low as 10 femtomoles.[2]

Experimental Protocol: Phase-Transfer-Catalyzed Esterification

The following is a generalized protocol for the fluorescent labeling of carboxylic acids using N-(9-acridinyl)-bromoacetamide. This protocol is based on published methodologies and should be optimized for specific applications.

Materials:

-

N-(9-acridinyl)-bromoacetamide

-

Carboxylic acid sample

-

Organic solvent (e.g., dichloromethane, ethyl acetate)

-

Aqueous buffer (e.g., phosphate buffer, pH 7-8)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Standard laboratory glassware and equipment

Procedure:

-

Sample Preparation: Dissolve the carboxylic acid sample in the aqueous buffer.

-

Reaction Setup: In a reaction vial, combine the aqueous solution of the carboxylic acid with an equal volume of the organic solvent containing N-(9-acridinyl)-bromoacetamide and the phase-transfer catalyst.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction time will vary depending on the specific carboxylic acid and should be optimized (e.g., 30-60 minutes).

-

Phase Separation: After the reaction is complete, centrifuge the mixture to separate the aqueous and organic layers.

-

Extraction: Carefully transfer the organic layer, which now contains the fluorescently labeled ester, to a clean vial.

-

Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.

-

HPLC Analysis: Analyze the sample using a reversed-phase liquid chromatographic column. A typical mobile phase consists of aqueous acetonitrile containing 0.2% phosphoric acid.[2] Detection is performed using a fluorescence detector.

Experimental Workflow

The following diagram illustrates the general workflow for the fluorescent labeling of carboxylic acids using N-(9-acridinyl)-bromoacetamide.

Signaling Pathways and Drug Development Context

Currently, there is no scientific literature to suggest that Acetamide, N-9-acridinyl-2-bromo- is directly involved in any biological signaling pathways or has been investigated as a potential therapeutic agent. Its documented application is primarily as an analytical reagent. While other derivatives of the acridine scaffold have been explored for various biological activities, including as topoisomerase inhibitors and anti-parasitic agents, these properties have not been attributed to N-9-acridinyl-2-bromo-acetamide itself. Therefore, for professionals in drug development, its relevance lies in its utility as a tool for the quantitative analysis of carboxylic acid-containing drugs or biomarkers.

References

- 1. N-(9-acridinyl)-bromoacetamide--a powerful reagent for phase-transfer-catalyzed fluorescence labeling of carboxylic acids for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Acetamide, N-9-acridinyl-2-bromo- for fluorescent labeling of carboxylic acids

An Application Note on the Fluorescent Labeling of Carboxylic Acids using Acetamide, N-9-acridinyl-2-bromo-

Introduction

The sensitive detection and quantification of carboxylic acids, such as fatty acids, bile acids, and drug metabolites, are crucial in various fields of biomedical and pharmaceutical research. Direct analysis of these compounds is often challenging due to their lack of a strong chromophore or fluorophore. Chemical derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity, particularly for analysis by High-Performance Liquid Chromatography (HPLC).

Acetamide, N-9-acridinyl-2-bromo-, also known as N-(9-acridinyl)-bromoacetamide, is a potent fluorescent labeling reagent designed for the derivatization of carboxylic acids. This reagent reacts with carboxylic acids via a phase-transfer-catalyzed esterification to form highly fluorescent N-9-acridinylmethyl esters.[1] These derivatives exhibit intense fluorescence in acidic solutions and possess a remarkably large Stokes' shift (over 120 nm), which significantly minimizes background interference from scattered excitation light, thereby improving the signal-to-noise ratio.[1]

The resulting esters are well-suited for separation by reversed-phase liquid chromatography, enabling the quantification of various carboxylic acids down to the femtomole level.[1] This application note provides a detailed protocol for the fluorescent labeling of carboxylic acids using N-(9-acridinyl)-bromoacetamide and their subsequent analysis by HPLC.

Principle of the Method

The derivatization process is based on the phase-transfer-catalyzed esterification of a carboxylic acid with N-(9-acridinyl)-bromoacetamide. The reaction occurs in a biphasic system (aqueous/organic), where a phase-transfer catalyst facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase, where it reacts with the labeling reagent. The resulting fluorescent ester is then stabilized in an acidic mobile phase for chromatographic analysis and sensitive fluorescence detection.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the N-(9-acridinyl)-bromoacetamide labeling method for carboxylic acids.

| Parameter | Value | Notes |

| Analyte Class | Carboxylic Acids | Includes bile acids, fatty acids, and others.[1] |

| Detection Method | HPLC with Fluorescence Detection | - |

| Stokes' Shift | > 120 nm | Allows for low background and high signal-to-noise.[1] |

| Limit of Detection (LOD) | As low as 10 fmol (S/N = 2) | Achievable under optimal HPLC conditions.[1] |

| Excitation Wavelength (λex) | 365 nm | Typical for acridine derivatives.[2][3] |

| Emission Wavelength (λem) | 412 - 438 nm | Dependent on solvent and specific derivative.[2][4] |

Diagrams and Workflows

Reaction Mechanism

Caption: Logical diagram of the esterification reaction.

Experimental Workflow

References

Application Notes and Protocols for Protein Labeling with N-(9-acridinyl)-2-bromoacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-acridinyl)-2-bromoacetamide (ABM) is a fluorescent labeling reagent designed for the covalent modification of proteins. This compound features an acridine fluorophore, a versatile dye known for its sensitivity to the local environment, and a bromoacetamide reactive group. The bromoacetamide moiety is a haloacetyl reagent that readily and specifically reacts with the thiol groups of cysteine residues under mild conditions, forming a stable thioether bond. This specific reactivity allows for the targeted labeling of cysteine-containing proteins.

The acridine portion of ABM exhibits a significant Stokes shift, which is advantageous in fluorescence-based assays as it minimizes the interference from scattered excitation light.[1] The environmental sensitivity of the acridine fluorophore can also provide insights into conformational changes or binding events of the labeled protein.

These application notes provide a detailed protocol for the labeling of proteins with N-(9-acridinyl)-2-bromoacetamide, methods for quantifying the extent of labeling, and an overview of potential applications in research and drug development.

Chemical Properties of N-(9-acridinyl)-2-bromoacetamide

| Property | Value |

| Molecular Formula | C₁₅H₁₁BrN₂O |

| Molecular Weight | 315.17 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in Methanol and DMSO |

| Storage | 2-8°C, protect from light and moisture |

Experimental Protocols

Protocol 1: Labeling of Cysteine Residues in Proteins with N-(9-acridinyl)-2-bromoacetamide

This protocol outlines the general procedure for labeling a protein with ABM. The optimal conditions, particularly the molar excess of ABM and the incubation time, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest (with at least one accessible cysteine residue)

-

N-(9-acridinyl)-2-bromoacetamide (ABM)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column prior to adding ABM, as it will react with the reagent. TCEP does not need to be removed.

-

-

ABM Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of ABM in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the ABM stock solution to the protein solution. Add the ABM solution dropwise while gently stirring the protein solution to prevent precipitation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-50 mM to react with any unreacted ABM. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted ABM and the quenching reagent by size-exclusion chromatography or dialysis.

-

For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the labeled protein.

-

For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the desired storage buffer at 4°C with several buffer changes.

-

-

Storage:

-

Store the purified, labeled protein at 4°C or -20°C, protected from light. The optimal storage conditions will depend on the stability of the protein.

-

Protocol 2: Quantification of Protein Labeling (Degree of Labeling)

The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

Materials:

-

Purified ABM-labeled protein

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Spectrophotometric Measurements:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the acridine dye (Aₘₐₓ). The exact Aₘₐₓ for the ABM-protein conjugate should be determined by scanning the absorbance from 300 nm to 500 nm. Based on similar acridine derivatives, the Aₘₐₓ is expected to be around 344 nm.

-

-

Calculation of Degree of Labeling (DOL):

-

The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Where:

-

A₂₈₀ is the absorbance of the labeled protein at 280 nm.

-

Aₘₐₓ is the absorbance of the labeled protein at the dye's maximum absorbance wavelength.

-

CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its Aₘₐₓ (A₂₈₀,dye / Aₘₐₓ,dye). This value needs to be determined for the free dye.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

The concentration of the bound dye is calculated using the Beer-Lambert law:

Dye Concentration (M) = Aₘₐₓ / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of the ABM dye at its Aₘₐₓ. This value should be obtained from the supplier or determined experimentally.

-

-

The Degree of Labeling is the ratio of the dye concentration to the protein concentration:

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Data Presentation

Table 1: Hypothetical Quantitative Data for ABM Labeling of a Model Protein (e.g., BSA)

| Parameter | Value |

| Protein Concentration | 5 mg/mL (75 µM) |

| Molar Excess of ABM | 20-fold |

| Reaction Time | 2 hours |

| Reaction Temperature | 25°C |

| A₂₈₀ of Labeled Protein | 1.2 |

| Aₘₐₓ (at ~344 nm) of Labeled Protein | 0.6 |

| ε_protein (at 280 nm) | 43,824 M⁻¹cm⁻¹ |

| ε_dye (at ~344 nm) | ~10,000 M⁻¹cm⁻¹ (estimated) |

| Correction Factor (CF) | ~0.4 (estimated) |

| Calculated DOL | ~1.0 |

Note: The values for ε_dye and CF are estimates and should be determined experimentally for accurate DOL calculation.

Visualizations

Caption: Experimental workflow for labeling proteins with ABM.

Caption: Use of ABM-labeled proteins in drug development.

Caption: Workflow for studying protein-protein interactions using FRET.

References

Application Notes and Protocols: Acridine Derivatives as Cholinesterase Inhibitors in Neurodegenerative Disease Research

A focus on 9-Acridinyl Moieties

Introduction

While direct evidence for "Acetamide, N-9-acridinyl-2-bromo-" as a primary enzyme inhibitor in neurodegenerative studies is not prominent in the current scientific literature, the broader family of 9-substituted acridine derivatives has been extensively investigated as potent inhibitors of key enzymes implicated in Alzheimer's disease. This document provides detailed application notes and protocols based on the established role of acridine derivatives, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The acridine scaffold is a well-established pharmacophore in the development of drugs for Alzheimer's disease, with tacrine (9-amino-1,2,3,4-tetrahydroacridine) being the first FDA-approved cholinesterase inhibitor for its treatment.[1]

These compounds are central to the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in the neurotransmitter acetylcholine is a key contributor to the cognitive deficits observed in patients.[2] By inhibiting AChE and BChE, the enzymes responsible for the breakdown of acetylcholine, these inhibitors increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

I. Quantitative Data: Inhibitory Activity of Acridine Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 values) of various 9-substituted acridine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% and are a key metric for assessing their potency.

| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |

| 9-Phosphoryl-9,10-dihydroacridines | Dibenzyloxy derivative (1d) | BChE | 2.90 ± 0.23 | [1][3] |

| Diphenethyl bioisostere (1e) | BChE | 3.22 ± 0.25 | [1][3] | |

| 9-Phosphorylacridines | Dibenzyloxy derivative (2d) | BChE | 6.90 ± 0.55 | [1][3] |

| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridine | Compound 8c | AChE | 1.90 ± 0.16 | [4] |

| Compound 8c | BChE | 0.084 ± 0.008 | [4] | |

| N-Benzyl piperidine-acridine hybrids | Compound 20 | huAChE | 0.299 | [2] |

| Compound 20 | huBChE | 0.551 | [2] | |

| Acridine-pyrimidine hybrid | Compound 8 | Topoisomerase IIB | 0.52 | |

| Acridine-uracil hybrid | Compound 9 | Topoisomerase IIB | 0.86 |

II. Experimental Protocols

A widely used method for screening cholinesterase inhibitors is the spectrophotometric method developed by Ellman. This assay is a simple, rapid, and robust colorimetric method.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

1. Principle:

This assay measures the activity of AChE or BChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate anion. This anion is produced when 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) by the respective cholinesterase. The rate of color formation is proportional to the enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

2. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (Acridine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Donepezil, Tacrine, or Galantamine)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a working solution of DTNB (10 mM) in phosphate buffer.

-

Prepare a working solution of the substrate (ATCI or BTCI, 14 mM) in phosphate buffer.

-

Prepare a working solution of the enzyme (AChE or BChE, 1 U/mL) in phosphate buffer.

-

-

Assay Setup in a 96-well plate:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[5]

-

Add 10 µL of the stock solution of the test compound at various concentrations (to determine IC50) or a single concentration for initial screening.[5] For control wells, add 10 µL of the solvent used for the test compounds.[5]

-

Add 10 µL of the AChE or BChE solution (1 U/mL) to each well.[5]

-

Incubate the plate for 10 minutes at 25°C.[5]

-

Following incubation, add 10 µL of 10 mM DTNB to the reaction mixture.[5]

-

Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.[5]

-

Shake the plate for 1 minute.[5]

-

-

Measurement and Data Analysis:

-

Measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10 minutes) to determine the reaction rate.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

III. Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cholinesterase Inhibitor Screening

The following diagram illustrates the general workflow for screening potential cholinesterase inhibitors, from compound preparation to data analysis.

Caption: Workflow for in vitro cholinesterase inhibition assay.

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

The diagram below depicts the mechanism of action of acridine derivatives as cholinesterase inhibitors at the synaptic cleft, leading to enhanced cholinergic signaling.

Caption: Inhibition of cholinesterases by acridine derivatives.

IV. Concluding Remarks

The acridine scaffold represents a versatile and potent platform for the design of enzyme inhibitors for neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action for many 9-substituted acridine derivatives is the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels and subsequent enhancement of cholinergic neurotransmission. The protocols and data presented here provide a foundational guide for researchers and drug development professionals working in this area. Further research into the structure-activity relationships of novel acridine derivatives will be crucial for the development of more potent and selective inhibitors with improved therapeutic profiles.

References

- 1. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Application of N-9-acridinyl-2-bromo-acetamide in HPLC with Fluorescence Detection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective quantification of carboxylic acids, such as fatty acids, bile acids, and drug metabolites containing a carboxyl group, is a critical task in various fields of scientific research and pharmaceutical development. Many of these analytes lack a native chromophore or fluorophore, making their detection by common HPLC techniques challenging, especially at low concentrations. To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely employed strategy to enhance detection sensitivity and selectivity.

N-9-acridinyl-2-bromo-acetamide is a powerful derivatizing reagent for carboxylic acids, enabling their determination by reversed-phase high-performance liquid chromatography (RP-HPLC) with highly sensitive fluorescence detection. This reagent reacts with carboxylic acids through a phase-transfer-catalyzed esterification to form highly fluorescent N-9-acridinyl esters. These derivatives exhibit a large Stokes' shift (the difference between the maximum excitation and emission wavelengths), which minimizes background noise and enhances the signal-to-noise ratio, allowing for detection limits in the low femtomole range.[1]

This document provides detailed application notes and protocols for the use of N-9-acridinyl-2-bromo-acetamide as a pre-column derivatization reagent for the analysis of carboxylic acids by HPLC with fluorescence detection.

Principle of the Method

The derivatization of carboxylic acids with N-9-acridinyl-2-bromo-acetamide is achieved through a phase-transfer-catalyzed esterification reaction. The reaction takes place in a biphasic system, typically consisting of an aqueous phase and an organic solvent. The carboxylic acid is deprotonated in the aqueous phase to form a carboxylate anion. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the carboxylate anion into the organic phase. In the organic phase, the carboxylate anion reacts with N-9-acridinyl-2-bromo-acetamide to form a stable, highly fluorescent ester derivative.

The resulting fluorescently labeled analytes are then separated by reversed-phase HPLC and detected by a fluorescence detector. The high fluorescence intensity of the acridinyl esters allows for the quantification of carboxylic acids at very low concentrations.

Experimental Protocols

Materials and Reagents

-

Reagents:

-

N-9-acridinyl-2-bromo-acetamide

-

Carboxylic acid standards (e.g., fatty acids, bile acids)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Organic solvent (e.g., acetonitrile, dichloromethane)

-